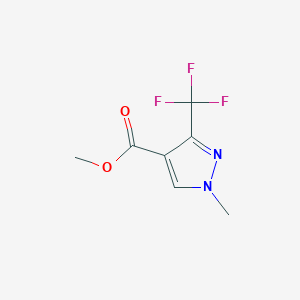

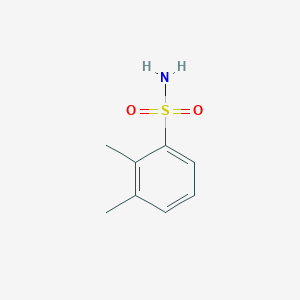

2,3-二甲基苯磺酰胺

描述

“2,3-Dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H11NO2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .

Synthesis Analysis

The synthesis of “2,3-Dimethylbenzenesulfonamide” can be achieved through a classical sulfonamidation reaction . For instance, it can be synthesized by the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium .

Molecular Structure Analysis

The molecular structure of “2,3-Dimethylbenzenesulfonamide” includes an aromatic ring with two methyl groups and a sulfonamide group . The molecular weight of this compound is 185.25 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethylbenzenesulfonamide” include a molecular weight of 185.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

科学研究应用

合成和生物活性

- 烯胺酮共轭: 2,3-二甲基苯磺酰胺已被用作烯胺酮合成中的关键中间体。这些与二甲基氨基磺酰基结合的化合物已经表现出抗菌和抗真菌活性 (Aal et al., 2007)。

抗癌研究

- HIF-1 途径抑制: 2,3-二甲基苯磺酰胺衍生物已被探索其在抑制HIF-1途径中的作用,这是癌症治疗的一个靶点。这些衍生物已显示出在癌症动物模型中对抗肿瘤生长的潜力 (Mun et al., 2012)。

环境应用

- 挥发性有机化合物在空气处理中的传质: 该化合物已被研究用于增强二甲基二硫化物在空气处理应用中的传质。这项研究使用理论和实验方法来理解传质机制 (Biard et al., 2011)。

结构和计算化学

- 分子合成和表征: 该化合物已通过各种光谱工具合成和表征。研究重点在于使用计算方法理解其结构和电子性质 (Murthy et al., 2018)。

药理学研究

- 抗菌和酶抑制: N-(2,3-二甲基苯基)苯磺酰胺衍生物已被合成并测试其抗菌性能和α-葡萄糖苷酶抑制作用。这项研究有助于开发用于细菌感染和与酶活性相关疾病的潜在治疗药物 (Abbasi等,2016)。

氧化反应性研究

- 碘芳烃稳定化: 有关该化合物的研究已进行,以了解其在稳定碘芳烃中的作用,这在有机合成领域中很重要,并且可能作为高价碘氧化剂有用 (Mailyan et al., 2009)。

DNA相互作用和抗癌活性

- 铜(II)-苯磺酰胺络合物: 已对混合配体铜(II)-苯磺酰胺络合物与DNA的相互作用进行研究,这对于理解它们在DNA裂解和抗癌活性中的作用至关重要。这些络合物在癌症治疗中显示出潜力 (González-Álvarez等,2013)。

药物开发

- 抗增殖剂设计: 已设计并合成了2,3-二甲基苯磺酰胺的新衍生物作为潜在的抗增殖剂。这些化合物已被评估其对癌细胞系的有效性,有助于开发新的癌症治疗方法 (Bashandy et al., 2014)。

作用机制

Target of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . .

Mode of Action

Sulfonamides are known to act as competitive inhibitors of the enzyme involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing the production of folic acid . It’s uncertain if 2,3-Dimethylbenzenesulfonamide operates in the same way.

Biochemical Pathways

In general, sulfonamides disrupt the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and cell growth . The exact pathways influenced by 2,3-Dimethylbenzenesulfonamide remain to be elucidated.

Result of Action

In general, sulfonamides lead to a halt in bacterial growth by inhibiting the synthesis of folic acid, a crucial component for DNA replication . The specific effects of 2,3-Dimethylbenzenesulfonamide at the molecular and cellular levels remain to be studied.

属性

IUPAC Name |

2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXGBPVZBXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595405 | |

| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbenzene-1-sulfonamide | |

CAS RN |

65625-40-3 | |

| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)

![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)